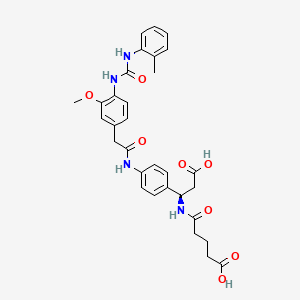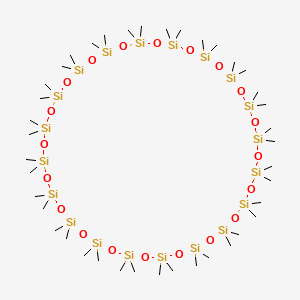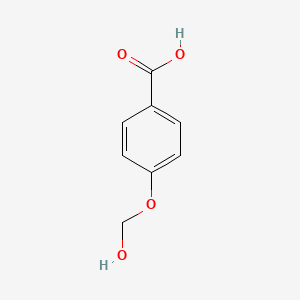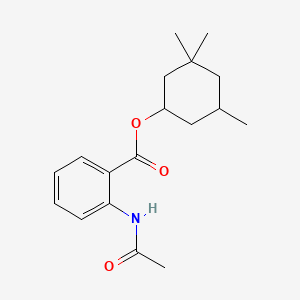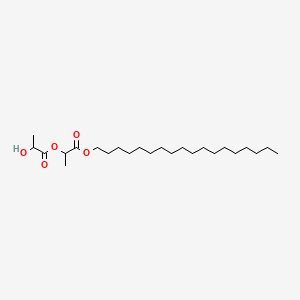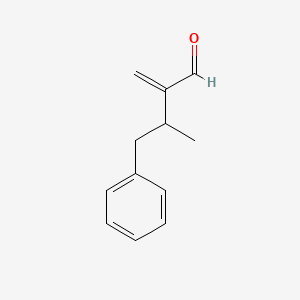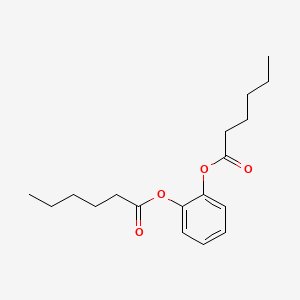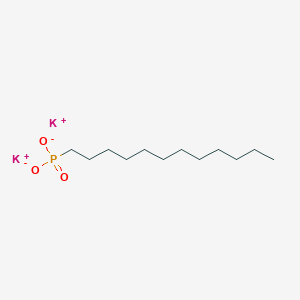
9H-Purin-6-amine, 2-chloro-N-(3-nitrophenyl)-9-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purin-6-amine, 2-chloro-N-(3-nitrophenyl)-9-(phenylmethyl)- is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring system substituted with a 2-chloro group, a 3-nitrophenyl group, and a phenylmethyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine, 2-chloro-N-(3-nitrophenyl)-9-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Introduction of the 2-Chloro Group: Chlorination of the purine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the 3-Nitrophenyl Group: The nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using a nitrophenyl halide and a suitable base.
Addition of the Phenylmethyl Group: The final step involves the alkylation of the purine ring with a phenylmethyl halide in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as ammonia, thiols, or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
- Explored for its interactions with DNA and RNA, which could have implications in genetic research.
Medicine:
- Potential applications in drug development, particularly as an anticancer or antiviral agent.
- Studied for its ability to modulate biological pathways involved in cell proliferation and apoptosis.
Industry:
- Used in the development of specialty chemicals and advanced materials.
- Potential applications in the synthesis of dyes and pigments due to its aromatic structure.
作用機序
The mechanism of action of 9H-Purin-6-amine, 2-chloro-N-(3-nitrophenyl)-9-(phenylmethyl)- is primarily based on its ability to interact with biological macromolecules such as enzymes and nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural similarity to nucleotides allows it to intercalate into DNA and RNA, potentially disrupting replication and transcription processes.
類似化合物との比較
- 9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-
- 9H-Purin-6-amine, 2-chloro-N-(3-nitrophenyl)-
- 9H-Purin-6-amine, 9-(phenylmethyl)-
Comparison:
9H-Purin-6-amine, 2-chloro-9-(phenylmethyl)-: Lacks the nitrophenyl group, which may result in different reactivity and biological activity.
9H-Purin-6-amine, 2-chloro-N-(3-nitrophenyl)-: Lacks the phenylmethyl group, which could affect its solubility and interaction with biological targets.
9H-Purin-6-amine, 9-(phenylmethyl)-: Lacks the chloro and nitrophenyl groups, making it less reactive in certain chemical reactions.
The unique combination of substituents in 9H-Purin-6-amine, 2-chloro-N-(3-nitrophenyl)-9-(phenylmethyl)- imparts distinct properties that differentiate it from these similar compounds, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
125802-63-3 |
|---|---|
分子式 |
C18H13ClN6O2 |
分子量 |
380.8 g/mol |
IUPAC名 |
9-benzyl-2-chloro-N-(3-nitrophenyl)purin-6-amine |
InChI |
InChI=1S/C18H13ClN6O2/c19-18-22-16(21-13-7-4-8-14(9-13)25(26)27)15-17(23-18)24(11-20-15)10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,21,22,23) |
InChIキー |
VDMGOGGMLMSBJI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


